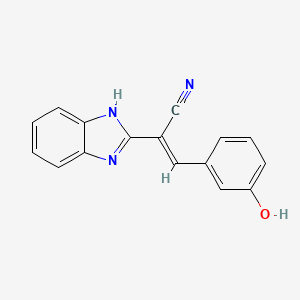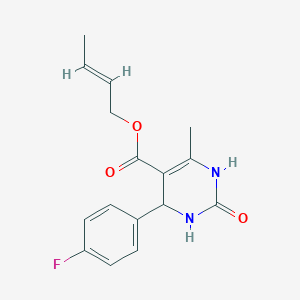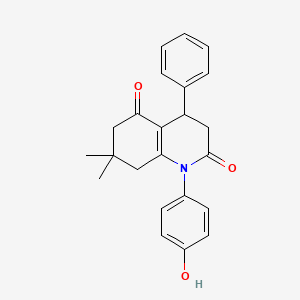![molecular formula C12H16N2O3 B3871780 N'-[2-(2-methylphenoxy)acetyl]propanohydrazide](/img/structure/B3871780.png)
N'-[2-(2-methylphenoxy)acetyl]propanohydrazide
説明
N'-[2-(2-methylphenoxy)acetyl]propanohydrazide, also known as MPAP, is a compound that has been studied for its potential use in scientific research. MPAP is a hydrazide derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N'-[2-(2-methylphenoxy)acetyl]propanohydrazide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. This compound has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. This compound has also been shown to increase the expression of neurotrophic factors, which are important for the survival and growth of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the brain. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain. In addition, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
実験室実験の利点と制限
One advantage of using N'-[2-(2-methylphenoxy)acetyl]propanohydrazide in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between therapeutic and toxic doses. Another advantage of using this compound is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. One limitation of using this compound is its relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for the use of N'-[2-(2-methylphenoxy)acetyl]propanohydrazide in scientific research. One direction is the further exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Another direction is the investigation of its potential use in the treatment of cognitive impairment and aging-related cognitive decline. Additionally, the development of new derivatives of this compound with improved pharmacokinetic properties and efficacy may be an area of future research.
科学的研究の応用
N'-[2-(2-methylphenoxy)acetyl]propanohydrazide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to enhance cognitive function in animal models of aging and cognitive impairment.
特性
IUPAC Name |
N'-[2-(2-methylphenoxy)acetyl]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-17-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPINNYPNEZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(4-bromophenyl)-1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3871706.png)
![2-buten-1-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871726.png)

![4-amino-N-{2-[(4-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3871742.png)


![N-(2-(1H-indol-3-yl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871757.png)
![4'-[(4-fluorobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3871761.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3871768.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B3871774.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B3871785.png)
![3-(2-fluorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871794.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3871799.png)